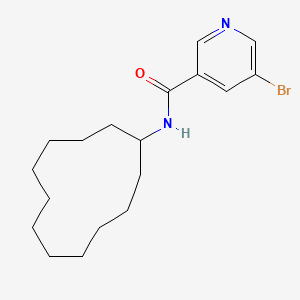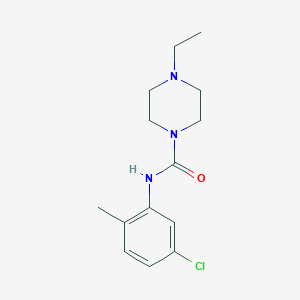
N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride, also known as DOC, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent hallucinogen that has been used for research purposes in the field of neuroscience. The chemical structure of DOC is closely related to other psychoactive substances such as LSD and mescaline.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride is not fully understood. However, it is known to activate the serotonin 2A receptor, which is responsible for the psychedelic effects of the drug. It is also believed to affect the levels of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects the levels of neurotransmitters such as serotonin and dopamine in the brain. The drug has also been shown to induce hallucinations, altered perception of time, and changes in mood and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride has several advantages for lab experiments. It is a potent hallucinogen that can be used to study the effects of psychedelic drugs on the brain. It is also relatively stable and can be stored for long periods of time. However, the drug has several limitations. It is difficult to obtain and is not widely available. It is also a controlled substance and requires special permits to be used for research purposes.
Zukünftige Richtungen
For research include studying the long-term effects of the drug on the brain and developing new drugs based on its chemical structure.
Synthesemethoden
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride is a complex process that involves several steps. The starting material for the synthesis is 3-chloro-4,5-dimethoxybenzaldehyde, which is reacted with cyclooctanone in the presence of a catalyst to produce the intermediate product. The intermediate is then reduced with sodium borohydride to yield the final product, which is further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride has been used for research purposes in the field of neuroscience. It is a potent hallucinogen that has been used to study the effects of psychedelic drugs on the brain. N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride has been shown to activate the serotonin 2A receptor, which is responsible for the psychedelic effects of the drug. It has also been used to study the relationship between serotonin and dopamine in the brain.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclooctanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-20-16-11-13(10-15(18)17(16)21-2)12-19-14-8-6-4-3-5-7-9-14;/h10-11,14,19H,3-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOWGDJCVZITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCCCC2)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)
![4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)
![3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B5382225.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)
![[rel-(1R,3S)-3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}carbonyl)cyclopentyl]amine dihydrochloride](/img/structure/B5382241.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B5382248.png)

![2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5382268.png)


![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5382281.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5382294.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5382295.png)
![N-(3-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5382303.png)